2-Amino-4-oxo-4,5,6,7-tetrahydro-1,3-thiazepine-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-oxo-4,5,6,7-tetrahydro-1,3-thiazepine-6-carboxylic acid is a heterocyclic compound that contains a thiazepine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-oxo-4,5,6,7-tetrahydro-1,3-thiazepine-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a suitable amine with a thioamide in the presence of a cyclizing agent can yield the desired thiazepine ring. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or methanol, often under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-oxo-4,5,6,7-tetrahydro-1,3-thiazepine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-oxo-4,5,6,7-tetrahydro-1,3-thiazepine-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Amino-4-oxo-4,5,6,7-tetrahydro-1,3-thiazepine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid
- 4-Oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid
- 2-Amino-5,6-dimercapto-7-methyl-3,7,8a,9-tetrahydro-8-oxa-1,3,9,10-tetrahydro-4H-pyrano[3,2-g]pteridin-8-yl
Uniqueness
2-Amino-4-oxo-4,5,6,7-tetrahydro-1,3-thiazepine-6-carboxylic acid is unique due to its thiazepine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new drugs and materials .
Eigenschaften
CAS-Nummer |
34488-27-2 |
---|---|
Molekularformel |
C6H8N2O3S |
Molekulargewicht |
188.21 g/mol |
IUPAC-Name |
2-amino-4-oxo-6,7-dihydro-5H-1,3-thiazepine-6-carboxylic acid |
InChI |
InChI=1S/C6H8N2O3S/c7-6-8-4(9)1-3(2-12-6)5(10)11/h3H,1-2H2,(H,10,11)(H2,7,8,9) |
InChI-Schlüssel |
NWCNBXNJNAJTCO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CSC(=NC1=O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.